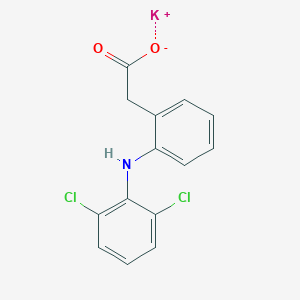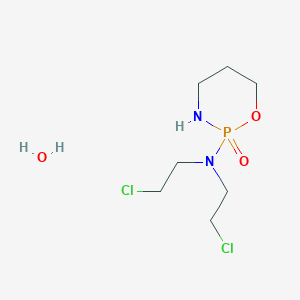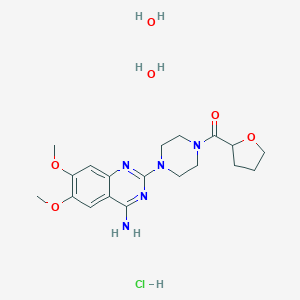
双氯芬酸钾
描述
Synthesis Analysis
The synthesis of diclofenac potassium involves several chemical reactions, starting typically from aniline derivatives. A noted pathway includes the acid-catalyzed cyclization of N-(2, 6-dichlorophenyl)-α-(methylsulfinyl) acetanilide or α-chloro-N-(2, 6-dichlorophenyl)-α-(methylthio) acetanilide, followed by desulfurization and hydrolysis to yield diclofenac (Tamura, Y., Uenishi, J., Choi, H.-D., Haruta, J., & Ishibashi, H., 1984). Another innovative approach includes a six-step continuous flow synthesis from aniline and chloroacetic acid via a cascade etherification/Smiles rearrangement strategy, addressing the limitations of batch processing (Wang, L., Liu, M., Jiang, M., Wan, L., Li, W., Cheng, D., & Chen, F., 2022).
Molecular Structure Analysis
Diclofenac potassium's molecular structure features a dichlorophenylamino phenylacetic acid core, which is crucial for its biological activity. The specific arrangement of chloro groups and the phenylacetic acid moiety plays a significant role in its mechanism of action, particularly in inhibiting prostaglandin synthetase, a key enzyme in the inflammatory pathway.
Chemical Reactions and Properties
Diclofenac undergoes various chemical reactions, including etherification and Smiles rearrangement, contributing to its synthesis efficiency and yield. Its interaction with biological molecules, particularly the inhibition of cyclooxygenase (COX) enzymes, underscores its therapeutic action. The drug's chemical stability, combined with its potent inhibition of prostaglandin synthesis, highlights its effectiveness as an NSAID.
Physical Properties Analysis
The physical properties of diclofenac potassium, such as its solubility and dissolution rate, are optimized through pharmaceutical technology to improve its bioavailability. Techniques like the formation of solid dispersions with mannitol have been explored to enhance the dissolution profile of diclofenac potassium, indicating its crystalline nature is maintained even when formulated with dissolution-enhancing agents (Han, Y., Faudone, S., Zitto, G., Bonafede, S. L., Rosasco, M. A., & Segall, A., 2017).
科学研究应用
运动损伤管理
双氯芬酸钾 (DK) 被制成凝胶用于治疗运动损伤。 一项研究评估了 6%、4% 和 2% 浓度的 DK 凝胶在使用和不使用超声波透声法(一种利用超声波增强局部药物递送的技术)时的疗效 。结果表明,疼痛和残疾得到显著缓解,这表明 DK 凝胶,尤其是在与超声波透声法一起使用时,可以有效治疗运动相关损伤。
用于增强药物递送的纳米乳
关于 DK 纳米乳制剂的研究表明,其在改善药物递送方面具有广阔前景。纳米乳可以通过将粒径减小到纳米范围来提高药物治疗的有效性,从而增强吸收。 这种应用对于像 DK 这样的药物尤其有利,因为这类药物在水中溶解度和稳定性较低 .
快速止痛
DK 以多种形式提供,包括速释片剂、液体制剂软胶囊和口服溶液粉末。 这些制剂与更快的吸收和更快的止痛效果有关,使 DK 成为急性疼痛管理的宝贵选择 .
骨关节炎和类风湿性关节炎治疗
DK 在治疗上用于缓解骨关节炎和类风湿性关节炎的体征和症状。 其抗炎特性使其成为管理这些疾病相关慢性疼痛的常用选择 .
原发性痛经治疗
DK 用于治疗原发性痛经,缓解经期痉挛。 其在月经期间疼痛管理方面的有效性使其成为许多经历这种疼痛的个体首选的药物 .
作用机制
Target of Action
The primary targets of diclofenac potassium are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac potassium works by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain . Diclofenac potassium is known to inhibit COX-2 with greater potency than COX-1, which reduces the risk of side effects associated with the inhibition of COX-1 .
Biochemical Pathways
The inhibition of COX enzymes by diclofenac potassium affects the synthesis of prostanoids such as prostaglandin-E2 (PGE2), prostacyclins, and thromboxanes . These are essential components of the inflammatory and nociceptive response . The reduction in these prostanoids leads to a decrease in inflammation and pain signaling .
Pharmacokinetics
Diclofenac potassium exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After oral administration, diclofenac is 100% absorbed . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Diclofenac is metabolized in the liver, and the metabolites are excreted via the kidneys .
Result of Action
The inhibition of prostaglandin synthesis by diclofenac potassium results in reduced inflammation and pain. On a molecular level, this involves the reduction of PGE2 and other prostanoids involved in inflammation and pain signaling . On a cellular level, the reduction in these prostanoids leads to a decrease in the sensitization of afferent nerves, which in turn reduces pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diclofenac potassium. For instance, the presence of other medications can interact with diclofenac, potentially altering its effectiveness . Additionally, the drug’s action can be influenced by the patient’s hydration status, age, and presence of kidney disease . Furthermore, the pH of the environment can affect the ionization state of diclofenac, potentially influencing its absorption and distribution .
安全和危害
Diclofenac potassium can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . It may also cause stomach or intestinal bleeding, which can be fatal .
属性
IUPAC Name |
potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOIWWTXOCYKR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15307-86-5 (Parent) | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30165212 | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15307-81-0 | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac potassium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFENAC POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4D5UA6CB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diclofenac Potassium exert its analgesic, anti-inflammatory, and antipyretic effects?
A1: Diclofenac Potassium primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. By inhibiting COX, Diclofenac Potassium effectively reduces the production of prostaglandins, thereby alleviating these symptoms.
Q2: What is the molecular formula and weight of Diclofenac Potassium?
A2: The molecular formula of Diclofenac Potassium is C14H10Cl2KNO2, and its molecular weight is 334.24 g/mol.
Q3: What spectroscopic techniques are commonly employed to characterize Diclofenac Potassium?
A3: Researchers utilize a range of spectroscopic methods, including UV-Spectrophotometry, HPLC (High-Performance Liquid Chromatography), and HPTLC (High-Performance Thin Layer Chromatography) to analyze and quantify Diclofenac Potassium in various matrices. [, , , , , , , , ]
Q4: How does the stability of Diclofenac Potassium vary under different storage conditions?
A4: Studies have assessed the stability of Diclofenac Potassium formulations under various stress conditions like hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation. [] These studies guide the development of stable formulations with appropriate packaging and storage recommendations.
Q5: What formulation strategies have been explored to enhance the bioavailability of Diclofenac Potassium?
A5: Researchers have investigated various approaches, including the development of solid dispersions, [, ] microspheres, [, ] nanoemulsions, [] ethosomes, [] and transdermal patches, [, , ] to improve the solubility, dissolution rate, and ultimately, the bioavailability of Diclofenac Potassium.
Q6: What is the rationale behind developing fast-disintegrating tablets (FDTs) of Diclofenac Potassium?
A6: FDTs aim to improve patient compliance and potentially enhance the onset of action by disintegrating rapidly in the oral cavity, allowing for faster absorption. []
Q7: How does the pharmacokinetic profile of Diclofenac Potassium differ between various formulations?
A7: Studies comparing the pharmacokinetics of Diclofenac Potassium liquid-filled soft gelatin capsules (DPSGC) with conventional tablets revealed a shorter time to peak plasma concentration (Tmax) and higher peak plasma concentration (Cmax) for the DPSGC formulation. [, ] This suggests faster and potentially more consistent absorption with the novel formulation.
Q8: What is the clinical significance of the rapid absorption of certain Diclofenac Potassium formulations?
A8: Rapidly absorbed formulations are particularly beneficial in clinical settings where fast pain relief is desired, such as in acute migraine or post-operative pain management. [, , , ]
Q9: What animal models are commonly used to evaluate the analgesic efficacy of Diclofenac Potassium?
A9: The hot plate method in rats is frequently employed to assess the analgesic properties of Diclofenac Potassium formulations. [] This model measures the latency of the animal to withdraw its paw from a hot surface, indicating pain relief.
Q10: How does the efficacy of Diclofenac Potassium compare to other NSAIDs in clinical trials for specific indications?
A10: Several clinical trials have compared the efficacy of Diclofenac Potassium to other NSAIDs like aspirin, piroxicam, tenoxicam, and etodolac in managing pain and inflammation associated with various conditions. [, , , ] The results vary depending on the specific indication, dosage regimen, and patient population studied.
Q11: What are some strategies being explored to minimize the gastrointestinal side effects associated with Diclofenac Potassium?
A11: Efforts are focused on developing formulations that bypass the gastrointestinal tract, such as transdermal patches, [, , ] to reduce the risk of gastrointestinal irritation and ulceration. Additionally, co-administration with antacids has been explored to mitigate this side effect. []
Q12: How are analytical methods for Diclofenac Potassium validated to ensure accuracy and reliability?
A12: Validation of analytical methods, including spectrophotometric and chromatographic techniques, is crucial to ensure the accuracy, precision, linearity, and specificity of the methods used to quantify Diclofenac Potassium in various matrices. [, , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)










